beta-D-Fructofuranosyl alpha-D-xylopyranoside

Overview

Description

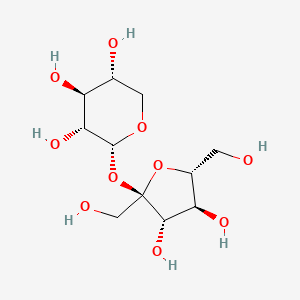

beta-D-Fructofuranosyl alpha-D-xylopyranoside is a polysaccharide composed of xylan and sucrose. It is known for its unique properties, such as being insoluble in water and increasing the viscosity of food products when mixed. This compound has applications in various fields, including food science and animal nutrition, due to its effects on the hydration of mammalian tissue .

Preparation Methods

Synthetic Routes and Reaction Conditions: beta-D-Fructofuranosyl alpha-D-xylopyranoside can be synthesized through the enzymatic action of levansucrase on sucrose, where d-fructofuranosyl units from sucrose are transferred to a xylose acceptor . Another method involves the transferase action of β-d-fructofuranosidase .

Industrial Production Methods: Industrial production of xylosucrose involves the enzymatic degradation of xylan derived from biomass materials such as sugarcane residues, corn cobs, and rice straw . The process includes chemical, physical, or enzymatic degradation methods to produce xylo-oligosaccharides, which are then further processed to obtain xylosucrose .

Chemical Reactions Analysis

Types of Reactions: beta-D-Fructofuranosyl alpha-D-xylopyranoside undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to produce different derivatives.

Reduction: Reduction reactions can modify the functional groups in xylosucrose.

Substitution: Substitution reactions can introduce new functional groups into the xylosucrose molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various catalysts and solvents are employed depending on the desired substitution.

Major Products: The major products formed from these reactions include various derivatives of xylosucrose with modified functional groups, which can be used in different applications .

Scientific Research Applications

beta-D-Fructofuranosyl alpha-D-xylopyranoside has a wide range of scientific research applications:

Chemistry: Used as a biochemical reagent for studying carbohydrate chemistry and enzymatic reactions.

Biology: Investigated for its effects on mammalian tissue hydration and as a dietary supplement for animals.

Industry: Utilized in food science to enhance the viscosity and texture of food products.

Mechanism of Action

beta-D-Fructofuranosyl alpha-D-xylopyranoside exerts its effects through various molecular pathways:

Hydration of Tissue: this compound interacts with water molecules, enhancing tissue hydration.

Prebiotic Effects: It promotes the growth of beneficial gut bacteria by serving as a substrate for fermentation.

Enzymatic Reactions: this compound can be hydrolyzed by specific enzymes, releasing its constituent sugars for metabolic processes.

Comparison with Similar Compounds

Sucrose: Common table sugar, composed of glucose and fructose.

Lactosucrose: A trisaccharide composed of galactose, glucose, and fructose.

Fructooligosaccharides: Short-chain oligosaccharides composed of fructose units.

Uniqueness of beta-D-Fructofuranosyl alpha-D-xylopyranoside: this compound is unique due to its combination of xylan and sucrose, which imparts distinct properties such as increased viscosity and specific prebiotic effects. Unlike other similar compounds, xylosucrose is not readily soluble in water, making it suitable for specific industrial applications .

Properties

IUPAC Name |

(2R,3R,4S,5R)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O10/c12-1-5-7(16)9(18)11(3-13,20-5)21-10-8(17)6(15)4(14)2-19-10/h4-10,12-18H,1-3H2/t4-,5-,6+,7-,8-,9+,10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRYHSZUFKNRFCT-OPNUYLJJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00965468 | |

| Record name | Hex-2-ulofuranosyl pentopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00965468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

512-66-3 | |

| Record name | Xylosucrose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000512663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hex-2-ulofuranosyl pentopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00965468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.